2-((5-(4-(2-(2-methoxyphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
Description
This compound features a 1,3,4-thiadiazole core substituted with a piperazine moiety functionalized by a 2-methoxyphenoxy acetyl group. A thioacetamide bridge links the thiadiazole ring to an N-phenyl group.
Properties
IUPAC Name |
2-[[5-[4-[2-(2-methoxyphenoxy)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-31-18-9-5-6-10-19(18)32-15-21(30)27-11-13-28(14-12-27)22-25-26-23(34-22)33-16-20(29)24-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBZBXMTZPDGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Mode of Action
The compound interacts with α1-ARs, which are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The interaction of the compound with these receptors can lead to various changes in the body, depending on the specific subtype of α1-ARs it interacts with.
Biochemical Pathways
The compound’s interaction with α1-ARs affects the adrenergic signaling pathway. This pathway plays a key role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. The compound’s interaction with α1-ARs can therefore influence these physiological processes.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations. These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with α1-ARs. By interacting with these receptors, the compound can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Biological Activity
The compound 2-((5-(4-(2-(2-methoxyphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a complex organic molecule with a molecular formula of and a molecular weight of 499.6 g/mol. Its structure features a piperazine ring, a thiadiazole moiety, and a phenylacetamide group, which are significant for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The structural complexity of this compound allows for various interactions with biological systems. The presence of functional groups such as methoxyphenoxy and thiol enhances its reactivity and potential for therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For example:
- Thiadiazole derivatives have demonstrated activity against various pathogens including Shigella flexneri, Staphylococcus aureus, and Candida albicans .
| Compound | Activity | Reference |
|---|---|---|
| 1,3,4-Thiadiazole Derivatives | Antibacterial against S. aureus | |
| 1,3,4-Thiadiazole Derivatives | Antifungal against C. albicans |
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been widely studied. For instance, certain derivatives have shown promising results in inhibiting cancer cell proliferation with IC50 values comparable to or lower than standard chemotherapeutics like cisplatin .
Anti-inflammatory Activity
Compounds containing the thiadiazole moiety often exhibit anti-inflammatory properties. The mechanism involves inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. Some studies report that these compounds can selectively inhibit COX-II with IC50 values indicating significant potency .
Case Studies
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Antimicrobial Screening : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated moderate to good activity compared to standard antibiotics such as ampicillin .
- Anticancer Evaluation : A study highlighted the antiproliferative effects of novel thiadiazole derivatives against various cancer cell lines, showing that some compounds had ID50 values significantly lower than those of established anticancer drugs .
- Inflammation Models : In vivo studies demonstrated that certain derivatives effectively reduced inflammation in animal models through COX inhibition .
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a multi-functional structure that includes a piperazine ring, thiadiazole moiety, and phenylacetamide group. The presence of methoxyphenoxy and thiol groups suggests unique interactions with biological targets. The synthesis typically involves several steps that must be carefully controlled to ensure high yields and purity.
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit notable biological activities, including:
- Antimicrobial Properties : Research has shown that derivatives of thiadiazole compounds can possess significant antibacterial and antifungal activity. For instance, compounds similar to 2-((5-(4-(2-(2-methoxyphenoxy)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide have been evaluated against strains like Staphylococcus aureus and Escherichia coli, demonstrating promising efficacy .
- Anticancer Activity : The anticancer potential of similar thiadiazole derivatives has been explored through in vitro assays against various cancer cell lines. For example, some derivatives showed cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin .
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its pharmacological potential. Molecular docking studies can provide insights into the binding affinities of the compound with specific biological targets, which may lead to the development of new therapeutic agents.
Comparative Analysis of Related Compounds
A comparison of structurally similar compounds reveals variations in biological activity based on their unique functional groups. Below is a summary table highlighting these differences:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)-piperazine | Contains piperazine and thiadiazole | FAAH inhibition | Selective for FAAH isoforms |
| N-[5-[4-[5-[[(2-(4-phenoxyphenyl)acetyl]amino]-1,3,4-thiadiazol-2-yl]thio]-N-methylacetamide | Similar thiadiazole and phenolic structures | Antimicrobial properties | Focused on antibacterial activity |
| 1-(4-Methoxyphenyl)-3-pyridinamine | Features a phenolic group | Anticancer activity | Different heterocyclic structure |
This table illustrates that while these compounds share certain structural motifs, their unique combinations lead to diverse biological activities and potential applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of synthetic pathways, physicochemical properties, and biological activities:
Key Observations:
Substituent Effects on Yield and Stability: Compounds with smaller alkylthio groups (e.g., 5k, 5l) exhibit moderate yields (68–72%), while bulkier substituents (e.g., 5j) achieve higher yields (82%) due to improved crystallinity . The target compound’s piperazine-linked 2-methoxyphenoxy group may reduce synthetic yield compared to simpler analogs, as piperazine functionalization often requires multi-step protocols .
Biological Activity Trends :
- Thiadiazole derivatives with electron-withdrawing groups (e.g., chloro in 5j ) show enhanced cytotoxicity, likely due to increased membrane permeability .
- Fluorine substitution (e.g., in the 2-fluorophenyl-piperazine analog) may improve metabolic stability and target binding .
Structural Complexity vs. Analogous compounds with triazinoquinazoline-thiadiazole hybrids demonstrate antitumor activity via dual pharmacophore interactions, a feature the target molecule may share .
Research Findings and Data
Insights:
Q & A
Basic: What synthetic strategies are recommended for preparing the target compound?
Answer:
The synthesis of thiadiazole-acetamide derivatives typically involves multi-step reactions, including:
- Heterocyclization : Reacting substituted thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ or H₂SO₄ to form the 1,3,4-thiadiazole core .
- Acetamide Functionalization : Introducing the acetamide moiety via nucleophilic substitution or coupling reactions. For example, sodium azide (NaN₃) in toluene/water mixtures can facilitate azide formation, which is later reduced or coupled .
- Piperazine Integration : The piperazine ring is often introduced through alkylation or acylation reactions, such as reacting chloroacetyl derivatives with piperazine under reflux conditions .
Key Considerations : Monitor reaction progress via TLC (e.g., chloroform:acetone 3:1) and purify intermediates using recrystallization (ethanol or DMSO/water mixtures) .
Basic: How can spectroscopic methods validate the compound’s structure?
Answer:
- IR Spectroscopy : Confirm functional groups like C=O (1650–1680 cm⁻¹), NH (3100–3300 cm⁻¹), and C-S (650–750 cm⁻¹) .
- ¹H/¹³C NMR : Identify protons and carbons in aromatic (δ 6.5–8.5 ppm) and aliphatic regions (e.g., CH₃ at δ 1.91 ppm, piperazine CH₂ at δ 3.2–3.8 ppm) .
- Mass Spectrometry : Use FAB-MS or ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 383.69 for a related thiadiazole derivative) .
- Elemental Analysis : Match calculated and observed C, H, N, S percentages (e.g., ±0.3% deviation) to confirm purity .
Advanced: What challenges arise in isolating intermediates during synthesis?
Answer:
Intermediates like N-substituted thioacetamides may co-crystallize with byproducts, complicating isolation. For example, reports co-crystals of 4.1 and 4.1a requiring X-ray diffraction for structural confirmation .
Mitigation Strategies :
- Optimize solvent systems (e.g., DMSO/water) for recrystallization.
- Adjust reaction times (e.g., 24-hour H₂SO₄ treatment) to favor product stability .
Advanced: How can biological activity (e.g., antimicrobial) be systematically evaluated?
Answer:
- In Vitro Assays : Test against bacterial/fungal strains (e.g., S. aureus, E. coli) via agar diffusion or microdilution (MIC determination) .
- Antioxidant Studies : Use DPPH radical scavenging assays (IC₅₀ values) or FRAP to assess redox activity .
- Mechanistic Insights : Perform molecular docking to predict binding to targets (e.g., bacterial DNA gyrase or fungal CYP51) .
Data Interpretation : Compare activity trends with structural analogs (e.g., electron-withdrawing groups on aryl rings enhance antimicrobial potency) .
Advanced: How to resolve contradictions in cyclization reaction mechanisms?
Answer:
Conflicting data on cyclization conditions (e.g., H₂SO₄ vs. P₂S₅) require mechanistic validation:
- Kinetic Studies : Vary reaction time and temperature to identify rate-determining steps.
- Intermediate Trapping : Use quenching agents (e.g., ice-water) to isolate transient species for NMR/IR analysis .
- Computational Modeling : Apply DFT calculations to assess energy barriers for pathways involving thiourea intermediates vs. direct cyclization .
Methodological: How to optimize heterocyclization conditions for yield improvement?
Answer:
- Acid Catalysis : Concentrated H₂SO₄ (10–15 mL per 10 mmol substrate) at 293–298 K for 24 hours achieves >95% yield in thiadiazole formation .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
- Stoichiometry : Maintain a 1:1 ratio of thiosemicarbazide to acyl chloride to minimize side reactions .
Advanced: What are the challenges in X-ray crystallography for structural confirmation?
Answer:
- Crystal Quality : Co-crystallization (e.g., 4.1/4.1a in ) may require repeated recrystallization or use of additives like meta-nitrobenzyl alcohol .
- Data Interpretation : Resolve disorder in flexible groups (e.g., piperazine rings) via restrained refinement and Hirshfeld surface analysis .
Best Practices : Collaborate with crystallography facilities for high-resolution data collection (e.g., synchrotron sources) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
